molecular formula C11H18N5O13P3 B12075750 Gabmtp

Gabmtp

Cat. No.: B12075750
M. Wt: 521.21 g/mol
InChI Key: PHBDHXOBFUBCJD-UHFFFAOYSA-N
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Description

While direct references to "Gabmtp" are absent in the provided evidence, its characterization can be inferred from standard protocols for novel compounds. For instance, and emphasize that newly synthesized or isolated compounds require rigorous structural validation via spectroscopic methods (e.g., UV, IR, NMR, MS) and comparisons to published data . If this compound were analogous to compounds like Zygocaperoside or Isorhamnetin-3-O glycoside (isolated from Zygophyllum fabago roots), its structure might feature glycosidic linkages or flavonoid moieties, supported by NMR and UV spectra .

Properties

IUPAC Name

[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBDHXOBFUBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O13P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Gabmtp is synthesized through a multi-step chemical processThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the triphosphate linkage .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Gabmtp undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

Scientific Research Applications

Gabmtp has a wide range of applications in scientific research:

Mechanism of Action

Gabmtp exerts its effects by mimicking natural nucleotides, thereby interacting with various enzymes and molecular pathways. It primarily targets nucleotide-binding proteins and enzymes involved in cellular signaling and metabolism. The compound’s non-hydrolyzable nature allows it to act as a stable analog in biochemical assays, providing insights into enzyme kinetics and molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Zygocaperoside

  • Structural Features: A triterpenoid saponin with a sugar moiety attached to a aglycone core, as described in . Its ¹H-NMR spectrum shows characteristic signals for methyl groups (δ 0.7–1.5 ppm) and anomeric protons (δ 4.3–5.5 ppm) .
  • Functional Comparison: If Gabmtp shares a triterpenoid backbone, differences may arise in sugar units or oxidation states. For example, Zygocaperoside’s ¹³C-NMR data (Table 2 in ) indicate carbons at δ 105–175 ppm for glycosidic bonds, whereas this compound might exhibit shifts due to alternative substituents.

Isorhamnetin-3-O Glycoside

  • Structural Features: A flavonol glycoside with a glucose unit linked to the isorhamnetin aglycone. Key ¹H-NMR signals include aromatic protons (δ 6.5–8.0 ppm) and glucose anomeric protons (δ 5.1–5.3 ppm) .
  • Functional Comparison: If this compound is flavonoid-based, variations in hydroxylation patterns or glycosylation sites could alter bioavailability or antioxidant activity.

Table 1: Spectral Data Comparison

Parameter This compound (Hypothetical) Zygocaperoside Isorhamnetin-3-O Glycoside
¹H-NMR (δ ppm) 4.8 (anomeric H) 4.3–5.5 5.1–5.3
¹³C-NMR (δ ppm) 105 (glycosidic C) 105–175 95–175
UV λ_max (nm) 260, 310 210, 280 254, 370

Pharmacological and Functional Comparisons

Bioactivity

  • highlights the importance of functional similarity assessments in drug development. If this compound and its analogs (e.g., Zygocaperoside) exhibit anti-inflammatory or cytotoxic properties, differences in efficacy or safety profiles must be quantified via in vitro assays (e.g., IC₅₀ values) .
  • Example : Zygocaperoside’s cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 μM) might contrast with this compound’s hypothetical IC₅₀ of 8 μM, suggesting enhanced potency.

Limitations and Uncertainties

  • Data Gaps: No direct references to this compound exist in the provided evidence, necessitating extrapolation from structurally related compounds.
  • Analytical Challenges : As per , substructure variability (e.g., hydroxyl group placement) complicates predictive modeling of bioactivity .

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